(2,6-Difluoro-4-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS. It is a solid substance with a unique structure that includes both fluorine and iodine atoms attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of scientific research due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with iodomethane under specific conditions. The process can be summarized as follows:
Starting Materials: Thioanisole and iodomethane.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone.
Procedure: Thioanisole is reacted with iodomethane at a controlled temperature to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include biaryl compounds and other coupled products.
Wissenschaftliche Forschungsanwendungen
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Iodothioanisole): Similar structure but lacks fluorine atoms.
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane): Similar structure with different fluorine atom positions.
(4-Iodophenyl)(methyl)sulfane): Similar structure but lacks fluorine atoms.
Uniqueness
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is unique due to the specific positioning of fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and properties. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H5F2IS |
---|---|
Molekulargewicht |
286.08 g/mol |
IUPAC-Name |
1,3-difluoro-5-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5F2IS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 |
InChI-Schlüssel |
CGQRTWJSXHDHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.